molecular formula C24H22N2O3S B10976796 Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate CAS No. 355003-71-3

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate

Cat. No.: B10976796
CAS No.: 355003-71-3
M. Wt: 418.5 g/mol
InChI Key: ORUPCWLFMQQBBO-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a diphenylpropanamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyano and diphenylpropanamido groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

CAS No.

355003-71-3

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4-cyano-5-(3,3-diphenylpropanoylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C24H22N2O3S/c1-3-29-24(28)22-16(2)20(15-25)23(30-22)26-21(27)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,3,14H2,1-2H3,(H,26,27)

InChI Key

ORUPCWLFMQQBBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C

Origin of Product

United States

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